molecular formula C12H12N2O3 B2880518 2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide CAS No. 312748-29-1

2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide

Cat. No.: B2880518
CAS No.: 312748-29-1
M. Wt: 232.239
InChI Key: AZYRDGZLORNHJT-UHFFFAOYSA-N
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Description

2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide is a heterocyclic compound with a chromene backbone Chromenes are known for their diverse biological activities and are often found in natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylic aldehyde derivatives with malononitrile in the presence of a base, followed by cyclization and subsequent functionalization to introduce the imino and carboxamide groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes. The use of ultrasound activation and solvent-free conditions has also been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted chromenes, amine derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-imino-2H-chromene-3-carbonitrile: Shares a similar chromene backbone but differs in the functional groups attached.

    6-methoxy-2H-chromene-3-carboxamide: Lacks the imino group, which may affect its biological activity.

    N-methyl-2H-chromene-3-carboxamide: Similar structure but without the methoxy and imino groups.

Uniqueness

2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-imino-6-methoxy-N-methylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-12(15)9-6-7-5-8(16-2)3-4-10(7)17-11(9)13/h3-6,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYRDGZLORNHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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